molecular formula C8H8FNO3 B3039502 5-amino-2-fluoro-4-methoxybenzoic acid CAS No. 1131314-68-5

5-amino-2-fluoro-4-methoxybenzoic acid

Cat. No.: B3039502
CAS No.: 1131314-68-5
M. Wt: 185.15
InChI Key: RYSZZPZUYNLTOV-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzoic acid, featuring an amino group at the 5-position, a fluorine atom at the 2-position, and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-fluoro-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 5-fluoro-2-methoxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

5-Amino-2-fluoro-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-fluoro-2-methoxybenzoic acid
  • 2-Amino-5-methoxybenzoic acid
  • 5-Fluoro-2-methoxybenzoic acid

Uniqueness

5-Amino-2-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both an amino group and a fluorine atom allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

5-amino-2-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSZZPZUYNLTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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